molecular formula C21H17N3O4 B585834 N-Desmethyl ent-Tadalafil CAS No. 929100-66-3

N-Desmethyl ent-Tadalafil

Cat. No.: B585834
CAS No.: 929100-66-3
M. Wt: 375.384
InChI Key: XHDLVMPUSXRZOS-MGPUTAFESA-N
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Description

N-Desmethyl ent-Tadalafil is a chiral analogue of the pharmaceutical drug tadalafil, which is a phosphodiesterase-5 (PDE-5) inhibitor. In a research context, this compound is primarily of interest as a reference standard in analytical chemistry and food safety. It is used to develop and validate sensitive immunoassay and chromatographic methods, such as ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF MS), for the detection of PDE-5 inhibitor analogues illegally added as adulterants in health and dietary supplements . The presence of such undeclared synthetic compounds in products marketed as "all-natural" is a significant public health concern, and accurate analytical detection is crucial for regulatory compliance and consumer protection . Research into hapten design, aimed at improving immunoassay performance for detecting tadalafil-like compounds, has shown that the molecular structure and properties of this compound are critical for generating high-affinity antibodies used in group-screening assays . This makes it a valuable tool for scientists developing rapid screening tests to monitor the safety of food products and dietary supplements.

Properties

CAS No.

929100-66-3

Molecular Formula

C21H17N3O4

Molecular Weight

375.384

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1

InChI Key

XHDLVMPUSXRZOS-MGPUTAFESA-N

SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Synonyms

(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione

Origin of Product

United States

Synthetic Strategies and Structural Derivations

Methodologies for the Chemical Synthesis of N-Desmethyl ent-Tadalafil (B138281)

The synthesis of N-Desmethyl ent-Tadalafil, chemically known as (6R,12aS)-6-(benzo[d] chemicalbook.comsynzeal.comdioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, involves multi-step chemical processes designed to construct its complex tetracyclic core with precise stereochemical control. synzeal.com

The primary synthetic pathway to the Tadalafil (B1681874) family of compounds, including this compound, is centered around the Pictet-Spengler reaction. acgpubs.org This key reaction establishes the tetrahydro-β-carboline skeleton of the molecule. For the synthesis of the ent-Tadalafil series, the enantiomer of the typical starting material is used.

The synthesis generally proceeds through the following key stages:

Pictet-Spengler Reaction: The initial step involves the condensation of an L-tryptophan derivative, typically L-tryptophan methyl ester, with piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). acgpubs.orgsmolecule.comgoogle.com This reaction, conducted under acidic conditions, forms the tetracyclic tetrahydro-β-carboline core. The choice of L-tryptophan as a precursor is crucial for obtaining the ent series of compounds.

Acylation: The resulting tetrahydro-β-carboline intermediate is then acylated. smolecule.com Chloroacetyl chloride is commonly used to add a chloroacetyl group to the secondary amine of the carboline structure. google.com This step sets the stage for the formation of the final piperazinedione ring.

Cyclization: The final ring is formed through an intramolecular aminolysis reaction. smolecule.com In the synthesis of Tadalafil itself, methylamine (B109427) is used to close the diketopiperazine ring. google.com For this compound, this cyclization is achieved without the introduction of a methyl group. One documented route begins with (1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester, which undergoes cyclization to yield the final N-desmethyl product. chemicalbook.com

The table below outlines the key precursor compounds involved in the synthesis.

Precursor CompoundRole in SynthesisChemical Formula
L-Tryptophan Methyl EsterProvides the indole (B1671886) and one stereocenterC₁₂H₁₄N₂O₂
PiperonalProvides the benzodioxole moietyC₈H₆O₃
Chloroacetyl ChlorideAcylating agent for piperazine (B1678402) ring formationC₂H₂Cl₂O

A significant challenge in the synthesis of Tadalafil and its analogues is controlling the stereochemistry at the two key chiral centers (positions 6 and 12a). The Pictet-Spengler reaction can produce a mixture of diastereomers, specifically the cis and trans isomers. google.com Tadalafil is the (6R, 12aR) cis-isomer, while the target compound, this compound, is the (6R, 12aS) trans-diastereomer. synzeal.comgoogle.com

Alternative strategies, such as those employing radical cyclization, have been explored for the enantioselective synthesis of related tetrahydroisoquinoline structures. researchgate.net For instance, an enantioselective synthesis of 1-substituted tetrahydroisoquinolines from L-Dopa methyl ester has been demonstrated through an intramolecular aryl radical cyclization, showcasing a potential pathway for achieving high diastereospecificity in related heterocyclic systems. researchgate.net The goal of these approaches is to avoid the formation of diastereomeric mixtures that necessitate difficult purification steps.

Precursor Compounds and Reaction Pathways in this compound Synthesis

Derivatization Strategies and Analogue Generation from this compound

This compound is a valuable intermediate for the synthesis of novel Tadalafil analogues. theclinivex.comchemicalbook.com The secondary amine in the diketopiperazine ring provides a convenient handle for derivatization, allowing for the introduction of various functional groups. This modification can significantly alter the compound's pharmacological properties.

The general strategy involves the alkylation or acylation of the N-desmethyl nitrogen. By reacting this compound with different alkyl halides or other electrophiles, a library of new analogues can be generated. For example, replacing the absent methyl group with a cyclopentyl moiety results in the formation of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (B138421). ontosight.ai Similarly, introducing an isopropyl group yields isopropylnortadalafil. researchgate.net

These derivatization strategies are crucial in structure-activity relationship (SAR) studies, aiming to develop new compounds with improved potency, selectivity, or pharmacokinetic profiles.

The table below lists some analogues generated through derivatization.

Compound NameModification from this compound
TadalafilAddition of a methyl group to the piperazine nitrogen; different stereochemistry
N-Desmethyl-N-cyclopentyl cis-ent-tadalafilAddition of a cyclopentyl group to the piperazine nitrogen
IsopropylnortadalafilAddition of an isopropyl group to the piperazine nitrogen
Amino TadalafilAnalogue with an amino group modification
Acetamino TadalafilAnalogue with an acetamino group modification

Biochemical and Pharmacological Activity Profiling in Vitro and Preclinical Focus

In Vitro Enzyme Inhibition Kinetics of N-Desmethyl ent-Tadalafil (B138281)

Specific quantitative data on the in vitro enzyme inhibition kinetics for N-Desmethyl ent-Tadalafil, such as the inhibition constant (Ki), are not extensively reported in publicly accessible scientific literature. The kinetic profile of a PDE5 inhibitor is crucial in defining its mechanism of action, which is typically competitive with the substrate, cyclic guanosine (B1672433) monophosphate (cGMP). For tadalafil (B1681874), studies have shown it to be a potent, reversible, and competitive inhibitor of PDE5. nih.gov The binding affinity and dissociation rates are key parameters in these kinetic studies.

Phosphodiesterase Isoform Selectivity and Potency of this compound

Table 1: In Vitro Potency and Selectivity of Tadalafil Against Various PDE Isoforms

PDE IsoformIC50 (nM)Selectivity vs. PDE5 (Fold)
PDE1>10,000>10,000
PDE2>10,000>10,000
PDE3>10,000>10,000
PDE4>10,000>10,000
PDE51.8 - 51
PDE65100~700-1020
PDE7>10,000>10,000
PDE11Inhibited at therapeutic concentrationsLower selectivity

Data compiled from multiple sources for the parent compound, Tadalafil. Specific values for this compound are not available. fda.govnih.govnih.gov

Comparative Enzymatic Inhibition with Tadalafil and Related Analogues

Direct comparative studies detailing the enzymatic inhibition of this compound alongside tadalafil and other related analogues are scarce in the available literature. It is noteworthy that the stereochemistry of tadalafil analogues plays a critical role in their PDE5 inhibitory activity. For instance, ent-tadalafil, the enantiomer of tadalafil, is reported to be inactive as a PDE5 inhibitor at concentrations up to 10 µM. medchemexpress.com This highlights the stereospecificity of the interaction with the PDE5 active site. N-Desmethyl Tadalafil, also known as Nortadalafil (B1662904), has been identified as an analogue and a highly selective PDE5 inhibitor. nih.gov However, quantitative comparisons of its inhibitory profile with tadalafil are not widely published.

Receptor Binding Affinity Studies of this compound

There are no specific receptor binding affinity studies for this compound reported in the public domain. The primary target for this class of compounds is the catalytic site of the PDE5 enzyme. Binding assays for PDE5 inhibitors typically measure the displacement of a radiolabeled ligand from the enzyme's active site to determine the affinity (expressed as Ki or IC50) of the test compound. nih.gov

Cellular Signaling Pathway Modulation by this compound (e.g., cGMP pathway)

Direct experimental evidence on the modulation of the cGMP signaling pathway by this compound is not available. However, based on its structural similarity to tadalafil, it is hypothesized to function as a PDE5 inhibitor. Inhibition of PDE5 prevents the degradation of cGMP, leading to its accumulation in cells. europa.eu Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and causing smooth muscle relaxation. nih.gov This is the established mechanism by which tadalafil and other PDE5 inhibitors exert their physiological effects. europa.eunih.gov

Preclinical Pharmacodynamic Assessments of this compound (e.g., in vitro tissue responses)

Specific preclinical pharmacodynamic assessments of this compound in in vitro tissue preparations have not been reported in the reviewed scientific literature. For tadalafil, in vitro studies on various smooth muscle tissues, such as the corpus cavernosum and ureteral smooth muscle, have demonstrated its relaxant effects, which are potentiated in the presence of nitric oxide donors. mdpi.com These effects are a direct consequence of the increased cGMP levels resulting from PDE5 inhibition. It is anticipated that this compound, if active as a PDE5 inhibitor, would elicit similar smooth muscle relaxant responses in relevant tissue models.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for N-Desmethyl ent-Tadalafil (B138281) Analysis

Chromatography is a fundamental technique for separating N-Desmethyl ent-Tadalafil from its parent compound, tadalafil (B1681874), and other related impurities. The choice of chromatographic method depends on the required sensitivity, resolution, and speed of analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of tadalafil and its related compounds, including this compound. nih.gov Method development involves optimizing several parameters to achieve adequate separation and detection. A reverse-phase approach is common, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. nih.govjapsonline.com

The development of a robust HPLC method requires a systematic approach to select the appropriate column, mobile phase composition, flow rate, and detector wavelength. For instance, a method for tadalafil utilized an Agilent Eclipse XDB C18 column with a mobile phase of buffer and acetonitrile, achieving a retention time of 3.181 minutes. nih.gov Another method employed a mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727) with UV detection at 280 nm. japsonline.com The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, accuracy, precision, and linearity. japsonline.com The linear range for tadalafil has been established between 10-150 µg/ml in some studies. nih.gov

Table 1: Examples of HPLC Method Parameters for Tadalafil and Analogue Analysis
ParameterCondition 1Condition 2Condition 3
Column Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) nih.govAgilent, Eclipse C18 (150 mm × 4.6 mm, 5 µm) japsonline.comGrace Genesis C18 (150 x 4.6 mm, 5µ) ajrconline.org
Mobile Phase Potassium dihydrogen orthophosphate buffer: Acetonitrile (50:50 v/v) nih.govAmmonium acetate (10 mM): Methanol (35:65 v/v) japsonline.comTriethylamine (B128534) buffer (pH 2.5): Acetonitrile ajrconline.org
Flow Rate 1.2 ml/min nih.gov1.0 mL/min japsonline.com1.2 ml/min ajrconline.org
Detection Wavelength 285 nm nih.gov280 nm japsonline.com225 nm ajrconline.org
Retention Time (Tadalafil) 3.181 min nih.gov4.6 min japsonline.comNot Specified

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. These methods utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

UHPLC methods have been successfully developed and validated for the simultaneous determination of tadalafil and its impurities. tandfonline.comtandfonline.comresearchgate.net One such stability-indicating UPLC method uses an Acquity HSS T3 column with a gradient elution of methanol and ammonium acetate buffer, allowing for the separation of tadalafil and five of its known impurities within a 10-minute run time. tandfonline.comtandfonline.comresearchgate.net The method was validated for linearity, with detection limits for impurities ranging from 0.039 to 0.040 µg/mL. tandfonline.comtandfonline.com Another UHPLC-UV method was developed to quantify tadalafil in the presence of its degradation products, using a Kinetex C18 column and achieving linearity in the range of 4–36 μg mL−1. ufmg.brnih.gov

Table 2: UHPLC Method Parameters for Tadalafil and Impurity Analysis
ParameterCondition 1 tandfonline.comtandfonline.comCondition 2 ufmg.brnih.govCondition 3 nih.gov
Column Acquity HSS T3 (1.8 µm, 2.1 mm x 150 mm)Kinetex C18 (1.7 µm, 50 × 2.1 mm)UPLC BEH C18 (1.7 µm, 50 x 2.1 mm) (Implied)
Mobile Phase Methanol and 0.02 M Ammonium Acetate Buffer (pH 4.0) (Gradient)Acetonitrile and aqueous triethylamine solutionAcetonitrile and 0.1% formic acid (75:25, v/v) (Isocratic)
Flow Rate 0.35 mL/minNot Specified0.4 mL/min
Detection UV at 262 nmUVQuadrupole-Time-of-Flight Mass Spectrometry (Q-TOF MS)
Run Time 10 minNot Specified< 1 min

Gas Chromatography (GC) is less commonly used for the analysis of compounds like tadalafil and its analogues due to their low volatility and thermal instability. However, when coupled with mass spectrometry (GC/MS), it can be a powerful tool. To make these compounds suitable for GC analysis, a derivatization step is typically required. nih.govresearchgate.net

A validated GC/MS method for tadalafil in whole blood involves solid-phase extraction followed by derivatization with N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). nih.govresearchgate.net This method demonstrated good linearity and achieved a limit of quantification of 2.00 μg/L. nih.govresearchgate.net While this specific method was developed for tadalafil, the principle of derivatization followed by GC/MS analysis is applicable to this compound. Another study mentions a GC/MS method for determining tadalafil and its metabolites in human urine. scielo.br

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in this compound Quantification

Mass Spectrometry (MS) Applications in this compound Characterization and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound. mdpi.com It is often coupled with a chromatographic separation technique like LC or GC. MS provides information based on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. mdpi.com

Single-stage mass spectrometry can be used for the initial detection and confirmation of the molecular weight of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. mdpi.com For this compound (C₂₁H₁₇N₃O₄), the expected protonated molecule [M+H]⁺ would be detected. This technique is often used in screening for unknown analogues in various products. For example, a study on a tadalafil analog used HRMS to determine the molecular formula from the accurate mass of the protonated species. nih.gov

Tandem mass spectrometry (MS/MS or MS²) provides a higher degree of specificity and structural information compared to single-stage MS. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected, fragmented, and the resulting product ions are detected. wikipedia.org This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and differentiation from other isomers or related compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to several decimal places. bioanalysis-zone.com This accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. measurlabs.com

For this compound, with a molecular formula of C₂₁H₁₇N₃O₄, HRMS can confirm this composition by measuring its monoisotopic mass with a high degree of accuracy (typically <5 ppm error). lgcstandards.compharmaffiliates.com Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC), are employed for this purpose. nih.govnih.gov The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). The resulting accurate mass measurement helps to differentiate this compound from other compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com This technique was instrumental in identifying various tadalafil analogues in dietary supplements. researchgate.netresearchgate.net

Table 1: Molecular and Mass Properties of this compound
PropertyValue
Molecular FormulaC₂₁H₁₇N₃O₄ lgcstandards.compharmaffiliates.com
Molecular Weight375.38 g/mol lgcstandards.compharmaffiliates.com
Exact Mass375.1219 lgcstandards.com

Coupled Chromatographic-Spectrometric Techniques for this compound

Combining chromatography for separation with spectrometry for detection provides a powerful platform for analyzing complex mixtures.

LC-MS/MS Method Validation for N-Desmethyl ent-Tadalafilnih.govnih.gov

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of tadalafil analogues like this compound in various samples. ontosight.ai The validation of an LC-MS/MS method ensures its reliability for its intended purpose. nih.gov Validation typically assesses parameters such as selectivity, sensitivity, linearity, precision, accuracy, and recovery. ubbcluj.roresearchgate.net

In a study establishing an indirect competitive enzyme-linked immunosorbent assay (icELISA) for tadalafil-like adulterants, the results were correlated with an HPLC-MS/MS method. researchgate.netresearchgate.net For this compound, the icELISA method demonstrated a limit of detection (LOD) ranging from 0.004–0.396 ng/ml and spiked recoveries between 84.9% and 116.2%. researchgate.netresearchgate.netresearchgate.net LC-MS/MS methods for tadalafil achieve low limits of quantification, often in the low ng/mL range, with multiple reaction monitoring (MRM) providing high selectivity by tracking specific precursor-to-product ion transitions. nih.govresearchgate.netscholarsresearchlibrary.com For tadalafil, transitions such as m/z 390.4 → 268.3 are commonly used for quantification. nih.govscholarsresearchlibrary.com A similar targeted approach would be developed for the reliable quantification of this compound.

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Tadalafil Analogues
ParameterTypical Finding/Range
Linearity (Correlation Coefficient, r²)≥ 0.99 ubbcluj.roresearchgate.net
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL nih.govresearchgate.net
Intra- & Inter-day Precision (%RSD)< 15% nih.govresearchgate.net
Intra- & Inter-day Accuracy (%RE)Within ±15% nih.govresearchgate.net
RecoveryTypically >85% nih.govresearchgate.net

GC-MS Method Optimization for N-Desmethyl ent-Tadalafilmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers another robust technique for the analysis of tadalafil and its analogues. nih.gov However, due to the low volatility and thermal lability of these complex molecules, derivatization is a critical step in method optimization. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.

For tadalafil, derivatization with agents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) derivatives has proven effective. nih.govnih.gov A similar strategy would be necessary for this compound. The optimization process would involve selecting the appropriate derivatizing agent, reaction time, and temperature. Following derivatization, the GC parameters, including the column type, temperature program, and carrier gas flow rate, must be optimized to achieve efficient separation from matrix components and other related substances. The MS parameters, such as ionization energy and selected ion monitoring (SIM) masses, are then fine-tuned to ensure sensitive and specific detection. nih.govnih.gov A fully validated GC/MS method for tadalafil in whole blood showed a limit of detection of 0.70 µg/L and a limit of quantification of 2.00 µg/L. researchgate.netnih.gov

Spectroscopic Techniques for this compound Identification and Purity Assessment

Spectroscopic methods are fundamental for the definitive structural confirmation and purity evaluation of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Desmethyl ent-Tadalafilnih.govsynzeal.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. beilstein-journals.orgmdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net The structural elucidation of novel tadalafil analogues relies heavily on a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC). nih.govresearchgate.net

For this compound, ¹H NMR would reveal the number of different types of protons and their connectivity, while ¹³C NMR would identify the number of unique carbon atoms. The key difference compared to tadalafil would be the absence of the N-methyl signal and the presence of an N-H signal. 2D NMR experiments are then used to piece the structure together:

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

These combined techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the constitution and stereochemistry of this compound. jst.go.jp Common solvents used for analyzing tadalafil analogues include deuterated dimethyl sulfoxide (B87167) (DMSO-d6) and chloroform (B151607) (CDCl₃). researchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis of N-Desmethyl ent-Tadalafilsynzeal.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.ukbellevuecollege.edu Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to vibrate. bellevuecollege.edu The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to specific functional groups. studymind.co.uk

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. The removal of the methyl group from the nitrogen atom in the piperazine-dione ring, compared to tadalafil, would result in the appearance of a characteristic N-H stretching vibration.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupBondCharacteristic Absorption (cm⁻¹)
Secondary Amide/AmineN-H Stretch3300 - 3500 (broad) libretexts.org
Aromatic RingC-H Stretch3000 - 3100 libretexts.org
AliphaticC-H Stretch2850 - 3000 libretexts.org
Amide CarbonylC=O Stretch1650 - 1700 libretexts.org
Aromatic RingC=C Stretch1450 - 1600 libretexts.org
MethylenedioxyC-O Stretch1000 - 1300 libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Quantification and Purity

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis and purity assessment of chromophoric compounds like this compound. While specific UV-Vis data for this compound is not extensively published, the structural similarity to tadalafil allows for the extrapolation of analytical parameters. Tadalafil exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, which is leveraged for its quantification.

Research Findings:

Studies on tadalafil have established reliable UV-Vis spectrophotometric methods for its determination in bulk and pharmaceutical forms. scispace.cominnovareacademics.inasianjpr.com These methods are typically validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity. bepls.comresearchgate.net

For instance, a common method involves dissolving the analyte in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and measuring its absorbance. In methanol, tadalafil shows a λmax at approximately 284 nm. scispace.com Another study using DMSO as a solvent reported a λmax at 285.6 nm. researchgate.netresearchgate.net The absorbance at this wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law within a specific concentration range.

The purity of a sample of this compound can be preliminarily assessed using UV-Vis spectroscopy by comparing the absorbance of a known concentration of the sample against a reference standard. The presence of impurities may cause alterations in the absorption spectrum, such as shifts in λmax or the appearance of additional peaks.

Data on UV-Vis Spectrophotometric Methods for Tadalafil (as a proxy for this compound):

ParameterMethod 1Method 2Method 3
Solvent MethanolMethanol:Water (80:20)DMSO
λmax 284 nm scispace.com284.5 nm ajrconline.org285.6 nm researchgate.net
Linearity Range 2-20 µg/mL scispace.com5-30 µg/mL ajrconline.org10-60 µg/mL researchgate.net
Correlation Coefficient (r²) >0.999 scispace.comNot Specified0.998 researchgate.net
Limit of Detection (LOD) Not SpecifiedNot Specified2.44 µg/mL innovareacademics.in
Limit of Quantification (LOQ) Not SpecifiedNot Specified7.40 µg/mL innovareacademics.in

This table presents data from studies on Tadalafil, which is expected to have similar UV-Vis properties to this compound due to their structural similarity.

Chiral Analytical Methods for Enantiomeric Purity of this compound

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, the use of chiral analytical methods is paramount to determine the enantiomeric purity of this compound, ensuring it is free from its corresponding enantiomer and other diastereomers.

Chiral Chromatography (HPLC, GC) for this compound Enantiomers

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Research Findings on Chiral HPLC:

While specific chiral HPLC methods for this compound are not widely documented, methods developed for tadalafil and its isomers provide a strong foundation. The separation of tadalafil's four stereoisomers has been successfully achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. nih.gov

For example, a study on the chiral separation of tadalafil and its three isomers employed a Chiralpak AD column (an amylose-based CSP) with a mobile phase of hexane-isopropyl alcohol (1:1, v/v). nih.gov This method achieved baseline separation of all four isomers within 30 minutes, with UV detection at 220 nm. nih.gov Another relevant study detailed the resolution of cis-Desmethylene Tadalafil (6R,12aR) from its trans counterparts using a Chiralpak IA column. smolecule.com Such methods can be adapted and optimized for the specific separation of this compound from its enantiomer.

Illustrative Chiral HPLC Method Parameters for Tadalafil Isomers:

ParameterMethod Details
Instrument High-Performance Liquid Chromatography (HPLC)
Column Chiralpak AD (250 x 4.6 mm, 10 µm) nih.gov
Mobile Phase n-Hexane : Isopropyl Alcohol (1:1, v/v) nih.gov
Flow Rate 1.0 mL/min
Detection UV at 220 nm nih.gov
Column Temperature Ambient
Outcome Baseline separation of (6R, 12aS), (6R, 12aR), (6S, 12aS), and (6S, 12aR) isomers. nih.gov

This table illustrates a method for tadalafil isomers that could be a starting point for developing a method for this compound.

Chiral Gas Chromatography (GC):

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, often used for volatile and thermally stable compounds. gcms.cz For non-volatile compounds like this compound, derivatization to increase volatility is typically required. While a fully validated GC/MS method for the determination of tadalafil in whole blood has been developed, it is not a chiral method. nih.gov The development of a specific chiral GC method for this compound would involve selecting an appropriate chiral stationary phase (e.g., cyclodextrin-based) and optimizing the derivatization and chromatographic conditions. gcms.cz

Chiral Spectroscopic Methods for this compound

Chiral spectroscopic methods, particularly Circular Dichroism (CD) spectroscopy, provide valuable information on the stereochemistry of chiral molecules.

Research Findings on Chiral Spectroscopy:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, resulting in a unique spectrum for each enantiomer. This technique is instrumental in determining the absolute configuration of a chiral center.

Studies on tadalafil and its analogues have effectively used a combination of chiroptical methods, including CD, Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), to elucidate their stereochemistry. nih.govresearchgate.net By comparing the experimentally obtained CD spectrum with that of a reference standard or with computationally simulated spectra, the absolute configuration can be confidently assigned. nih.govresearchgate.net For instance, the absolute configuration of a related compound, cis-Desmethylene Tadalafil, was validated through CD spectroscopy, which showed distinct ellipticity patterns at 220 nm and 250 nm, consistent with the (6R, 12aR) configuration. smolecule.com The CD spectrum of each isolated tadalafil or tadalafil analogue has been shown to align with the standard CD spectrum of the 6R,12aR isomer. nih.gov

These findings underscore the utility of CD spectroscopy as a powerful tool for confirming the enantiomeric identity of this compound and for its quality control.

Metabolism and Biotransformation Pathways

In Vitro Metabolic Fate of N-Desmethyl ent-Tadalafil (B138281) Using Biological Preparations (e.g., Liver Microsomes)

Direct in vitro studies detailing the metabolic fate of N-Desmethyl ent-Tadalafil using human liver microsomes are not prominently documented. However, the metabolic processes can be inferred from studies on tadalafil (B1681874). When tadalafil is incubated with human liver microsomes, it undergoes extensive metabolism. europa.eufda.gov The primary reaction is the opening of the methylenedioxy ring to form a catechol metabolite. europa.eunih.gov This catechol derivative is the most significant human metabolite identified in in vitro genotoxicity studies. europa.eu

Following this logic, if this compound were subjected to incubation with liver microsomes, it would likely undergo similar biotransformation. The primary metabolic reaction would be the demethylenation of the benzodioxole moiety to form a catechol. This resulting N-desmethyl-catechol derivative would then likely be a substrate for Phase II conjugation reactions, such as glucuronidation, forming more water-soluble compounds for excretion. This is consistent with the fate of tadalafil, where the major circulating metabolite is methylcatechol glucuronide. europa.eueuropa.eu

Identification of Enzymes Involved in this compound Biotransformation (e.g., Cytochrome P450 Isoforms)

The biotransformation of tadalafil is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible for its metabolism. europa.eunih.goveuropa.euacademicjournals.org Studies using recombinant human CYP enzymes have shown that while other isoforms like CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6 can form the catechol metabolite, their contribution is significantly less than that of CYP3A4. fda.gov Specifically, CYP3A4's rate of catechol formation is many folds greater than other isoforms. fda.gov

Given that N-demethylation and demethylenation are both oxidative processes catalyzed by CYP enzymes, it is highly probable that the same isoforms are involved in the biotransformation of this compound. The formation of N-desmethyl sildenafil (B151), a major metabolite of the related PDE5 inhibitor sildenafil, is catalyzed by CYP3A4 and CYP3A5. nih.govjst.go.jpmedchemexpress.com Therefore, it is reasonable to postulate that the biotransformation of this compound, particularly the demethylenation of its benzodioxole ring, is also primarily catalyzed by CYP3A4, with minor contributions from CYP3A5.

Hypothetical Metabolic Pathways Leading to this compound Formation

This compound is, by its nomenclature, a metabolite of ent-tadalafil, the enantiomer of tadalafil. Its formation would involve an N-demethylation reaction, where the methyl group is removed from the nitrogen atom in the diketopiperazine ring of the ent-tadalafil molecule.

This N-demethylation is a common metabolic pathway for many pharmaceuticals and is typically catalyzed by cytochrome P450 enzymes. The most likely candidates for this reaction would again be the CYP3A subfamily, particularly CYP3A4 and CYP3A5, based on their known roles in metabolizing both tadalafil and sildenafil. nih.govjst.go.jp The hypothetical pathway is as follows:

ent-Tadalafil , the enantiomer of tadalafil, serves as the substrate.

The substrate binds to the active site of a CYP3A4 or CYP3A5 enzyme in the liver.

Through an oxidative process requiring NADPH, the methyl group on the piperazine (B1678402) nitrogen is hydroxylated to form an unstable carbinolamine intermediate.

This intermediate spontaneously decomposes, releasing formaldehyde (B43269) and yielding This compound .

This proposed pathway is analogous to the well-established N-demethylation of sildenafil to its active metabolite, N-desmethyl sildenafil. jst.go.jp

Comparative Metabolic Studies of this compound with Tadalafil

Direct comparative metabolic studies between this compound and tadalafil are not available in the literature. However, a comparison can be drawn by contrasting the primary metabolic pathways of their parent compounds and related analogues.

The principal metabolic pathway for tadalafil is demethylenation , which occurs at the 1,3-benzodioxole (B145889) moiety. nih.govjst.go.jp In contrast, the formation of this compound involves N-demethylation . A study directly comparing the kinetics of tadalafil demethylenation with sildenafil N-demethylation by CYP3A isoforms provides valuable insight. nih.govjst.go.jp

The study found that both reactions were catalyzed by CYP3A4 and CYP3A5, but the intrinsic clearance (CLint) values for sildenafil N-demethylation were substantially higher than for tadalafil demethylenation across the tested CYP3A isoforms. nih.govjst.go.jp This indicates that, under the studied in vitro conditions, N-demethylation of sildenafil is a more efficient process than the demethylenation of tadalafil.

If we extrapolate this, the N-demethylation of ent-tadalafil to form this compound might occur at a different rate and efficiency compared to the primary demethylenation pathway of tadalafil itself. Once formed, this compound would still possess the intact methylenedioxy ring, making it a substrate for subsequent demethylenation, likely also catalyzed by CYP3A4.

The key metabolic difference lies in the initial step:

Tadalafil: Primarily undergoes demethylenation. nih.govnih.govjst.go.jp

This compound (as a metabolite): Is formed via N-demethylation of ent-tadalafil. Its own subsequent metabolism would likely involve demethylenation.

The stereochemistry of ent-tadalafil (the enantiomer) could also influence metabolic rates. Studies on tadalafil stereoisomers have shown that configuration is critical for pharmacological activity, and it is plausible that it also affects enzyme binding and metabolic turnover. researchgate.netacs.org

Stereochemical Considerations

Absolute and Relative Stereochemical Configuration of N-Desmethyl ent-Tadalafil (B138281)

N-Desmethyl ent-Tadalafil is a stereoisomer of N-Desmethyl tadalafil (B1681874). The prefix "ent-" signifies that it is the enantiomer of the parent compound, meaning it is the non-superimposable mirror image. qmul.ac.uk Tadalafil itself has two chiral centers, leading to four possible stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). nih.govnih.gov

The parent compound, tadalafil, possesses the (6R, 12aR) configuration. smolecule.com Consequently, its enantiomer, ent-tadalafil, has the (6S, 12aS) configuration. This compound, being a derivative of ent-tadalafil, would therefore possess the corresponding stereochemistry at these centers. The chemical name for one of its forms is (6R,12aS)-6-(benzo[d] Current time information in Bangkok, TH.nih.govdioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. synzeal.com

The relative stereochemistry of tadalafil analogues can be either cis or trans, referring to the spatial relationship of the substituents on the pyrazino-pyrido-indole ring system. The cis configuration, where the substituents are on the same side, is known to enhance molecular rigidity, which is favorable for binding to phosphodiesterase type 5 (PDE5). smolecule.com The structure of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil (B138421) has been described with specific stereochemistry as (6S,12aR)- or (6R,12aS)-. ontosight.ai

Spectroscopic techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), X-ray crystallography, and vibrational circular dichroism (VCD) are instrumental in confirming the absolute and relative configurations of tadalafil stereoisomers. nih.govsmolecule.com

Enantiomeric Recognition and Separation Methodologies for this compound

The separation of enantiomers is crucial for evaluating the specific biological activity of each stereoisomer. Several analytical techniques have been developed for the chiral separation of tadalafil and its analogues.

High-performance liquid chromatography (HPLC) is a primary method for enantiomeric separation. americanpharmaceuticalreview.com Chiral stationary phases (CSPs) are employed to differentiate between enantiomers. For tadalafil and its isomers, a Chiralpak AD column with a mobile phase of hexane-isopropyl alcohol has been successfully used, achieving baseline separation of all four stereoisomers. nih.gov Another approach involves using a bonded macrocyclic glycopeptide stationary phase in a chiral reverse-phase liquid chromatography (RP-LC) method. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for chiral separations, often utilizing cyclodextrins as chiral selectors. diva-portal.org While specific applications for this compound are not detailed, the methodology is well-established for related compounds.

Mass spectrometry, particularly when coupled with a chiral separation technique like LC-MS/MS, offers high selectivity and sensitivity for analyzing chiral drugs in various matrices. americanpharmaceuticalreview.com A method using electrospray ionization mass spectrometry with a chiral selector (nickel(II)) has been developed to differentiate tadalafil enantiomers without chromatographic separation. nih.gov

An indirect competitive enzyme-linked immunosorbent assay (icELISA) has also been established for the detection of tadalafil-like adulterants, including this compound, in various samples. researchgate.netresearchgate.net

Table 1: Methodologies for Enantiomeric Separation of Tadalafil and its Analogues

Technique Chiral Selector/Stationary Phase Mobile Phase/Conditions Application Reference
HPLC Chiralpak AD column Hexane-isopropyl alcohol (1:1, v/v) Separation of four tadalafil stereoisomers nih.gov
Chiral RP-LC Bonded macrocyclic glycopeptide Not specified Separation of (R,R)-tadalafil and its enantiomer researchgate.net
ESI-MS Nickel(II) Direct infusion Differentiation of tadalafil enantiomers nih.gov
icELISA Antibody induced by hapten H5 Not applicable Detection of tadalafil-like adulterants researchgate.netresearchgate.net

Stereoisomeric Differences in Biochemical and Pharmacological Activity of this compound

The stereochemistry of tadalafil analogues is a critical factor influencing their pharmacological activity, primarily their ability to inhibit phosphodiesterase type 5 (PDE5). nih.gov The specific spatial arrangement of atoms affects the binding affinity of the molecule to the active site of the enzyme. ontosight.ai

For tadalafil and its analogues, the (R) absolute configuration at the C-6 position of the β-carboline-piperazinedione structure has been found to be essential for potent PDE5 inhibition. nih.gov Analogues synthesized from L-tryptophan (which leads to the S configuration at the adjacent carbon) have shown greater activity than those derived from D-tryptophan. nih.govmdpi.com

Interestingly, some studies on tadalafil analogues have revealed that while one stereochemical configuration may be more potent for PDE5 inhibition, its enantiomer might exhibit other biological activities, such as cytotoxicity against cancer cell lines. nih.govmdpi.com For example, isomers with an S configuration derived from L-tryptophan, despite showing lower PDE inhibition, were found to be more cytotoxic than their R-configured counterparts. mdpi.com This suggests that the different spatial arrangements of the enantiomers may lead to interactions with different biological targets.

Structure Activity Relationship Sar Studies

Molecular Modifications and SAR Profiling of N-Desmethyl ent-Tadalafil (B138281) Derivatives

N-Desmethyl ent-Tadalafil, also known as Nortadalafil (B1662904), is a primary metabolite and analogue of tadalafil (B1681874), characterized by the removal of the methyl group at the N2 position of the pyrazinopyridoindole core structure. cymitquimica.comnih.gov This modification is significant, as research on related tadalafil derivatives has shown that substitutions at this nitrogen position can profoundly influence pharmacokinetic properties. researchgate.net The "ent-" prefix refers to its nature as an enantiomer of the parent compound, highlighting the critical role of stereochemistry in receptor binding and biological activity. ontosight.ai

The compound itself serves as an intermediate in the synthesis of more complex analogues. pharmaffiliates.com For instance, it can be used as a scaffold to create novel arylated derivatives, demonstrating its utility in probing the chemical space around the tadalafil framework. pharmaffiliates.com

Quantitative analysis through methods like indirect competitive enzyme-linked immunosorbent assay (icELISA) provides data on the inhibitory concentration (IC50) of this compound compared to its parent compound and other analogues. These studies are crucial for building a comprehensive SAR profile. researchgate.netresearchgate.net One such study established the IC50 values for several tadalafil-like compounds, offering a direct comparison of their relative potencies. researchgate.netresearchgate.netresearchgate.net

Compound50% Inhibition Concentration (IC50) Range (ng/mL)
Tadalafil0.89–4.27
Amino Tadalafil0.89–4.27
Acetamino Tadalafil0.89–4.27
Nortadalafil (this compound)0.89–4.27

This table presents the 50% inhibition concentration (IC50) range determined for tadalafil and several of its analogues, including this compound (Nortadalafil), via an indirect competitive enzyme-linked immunosorbent assay (icELISA). researchgate.netresearchgate.netresearchgate.net

Computational Approaches to this compound Structure-Activity Relationships

Computational chemistry offers powerful tools to elucidate the SAR of this compound at a molecular level. These methods can predict how structural modifications affect the interaction between the compound and its biological target, PDE5. nih.gov

Molecular docking studies are fundamental in this process. They simulate the binding of a ligand, such as this compound, into the active site of the PDE5 enzyme. A critical interaction for tadalafil and its analogues is a monodentate hydrogen bond with a conserved glutamine residue (Gln817 in PDE5A) within the enzyme's binding pocket. nih.gov The removal of the N-methyl group can alter the conformation and electronic properties of the ligand, potentially affecting the strength and geometry of this key interaction.

Beyond simple docking, more advanced computational techniques are employed to refine SAR understanding:

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA): This method is used to calculate the binding free energy of a ligand-protein complex. By comparing the calculated binding affinities of this compound, tadalafil, and other derivatives, researchers can predict their relative potencies and selectivity against other phosphodiesterase isoforms like PDE6 and PDE11. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the network of interactions that hold the complex together. nih.gov

Quantum Chemistry Methods: Calculations based on Density Functional Theory (DFT) can explore properties like frontier molecular orbital (FMO) energies, surface electrostatic potential (ESP), and molecular "softness," which have been correlated with the biological activity of tadalafil-like compounds. researchgate.netresearchgate.net

Computational MethodApplication in SAR Studies
Molecular DockingPredicts binding pose and key interactions with the PDE5 active site, such as H-bonds with Gln817. nih.gov
MM-GBSAEstimates binding free energy to predict and compare the potency and selectivity of different analogues. nih.gov
Molecular Dynamics (MD)Assesses the stability of the ligand-protein complex over time. nih.gov
DFT / FMO AnalysisCalculates electronic properties (e.g., softness, ESP) to rationalize biological response and hapten design. researchgate.netresearchgate.net

This table summarizes key computational methods and their specific applications in the structure-activity relationship analysis of tadalafil analogues like this compound.

Pharmacophore Modeling Based on this compound

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. nih.govdovepress.com Pharmacophore modeling for PDE5 inhibitors based on the structures of active compounds like tadalafil and this compound is a crucial strategy in drug design. nih.gov

A pharmacophore model for a tadalafil-like compound would typically include:

A Hydrogen Bond Acceptor: To interact with the key glutamine residue in the PDE5 active site. nih.gov

Hydrophobic/Aromatic Regions: To fit into the hydrophobic pockets of the binding site, contributing to binding affinity.

A Hydrogen Bond Donor: Often present in the core structure.

Excluded Volumes: To define the boundaries of the binding pocket and prevent steric clashes. dovepress.com

These models can be generated based on the structure of known ligands (ligand-based) or the crystal structure of the target protein with a bound ligand (structure-based). dovepress.com Once developed, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process can identify novel, structurally diverse compounds that possess the necessary features to bind to PDE5, potentially leading to the discovery of new inhibitors with improved properties. nih.govnih.gov

Impurity Profiling and Reference Standard Development

N-Desmethyl ent-Tadalafil (B138281) as a Synthetic Impurity or Degradation Product of Tadalafil (B1681874)

N-Desmethyl ent-Tadalafil, also known as (6R,12aS)-N-Desmethyl Tadalafil, is recognized as a process-related impurity of Tadalafil. theclinivex.compharmaffiliates.comchemicalbook.com It is identified as "Tadalafil EP Impurity A N-Desmethyl Impurity" in the European Pharmacopoeia. theclinivex.compharmaffiliates.comchemicalbook.com This compound is an intermediate in some synthetic routes designed to produce novel and potent arylated analogues of tadalafil. theclinivex.compharmaffiliates.comchemicalbook.com

The formation of impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or through degradation of the drug substance over time. asianpubs.org Studies have shown that various impurities can be detected in bulk Tadalafil, typically at levels between 0.1-0.15%. researchgate.net While specific studies detailing the precise mechanisms of this compound formation as a degradation product are not extensively available in the provided results, the general principles of drug degradation suggest that conditions such as acid or base hydrolysis, oxidation, or photolysis could potentially lead to the demethylation of the Tadalafil molecule. asianpubs.org One study on Tadalafil degradation identified a novel degradation product under acidic conditions, highlighting the susceptibility of the molecule to structural changes under stress. asianpubs.org

The presence of impurities like this compound necessitates their careful characterization and control to meet stringent regulatory requirements for pharmaceutical products.

Strategies for Isolation and Purification of this compound as an Impurity

The isolation and purification of impurities are essential for their structural elucidation and for the preparation of reference standards. For Tadalafil and its analogues, chromatographic techniques are the primary methods employed for separation and purification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Researchers have utilized semi-preparative HPLC to isolate Tadalafil analogues from various matrices, including dietary supplements. researchgate.netresearchgate.net This technique allows for the separation of compounds with high resolution, enabling the collection of pure fractions of the target impurity. For instance, in the investigation of a coffee-based dietary supplement, a novel Tadalafil analogue, N-benzyl tadalafil, was purified using preparative HPLC. researchgate.net Similarly, other analogues like N-cyclohexyl nortadalafil (B1662904) and isopropylnortadalafil have been successfully isolated using semi-preparative HPLC for structural identification. researchgate.netresearchgate.net

Mass-mediated preparative HPLC is another advanced technique that has been used for the isolation of Tadalafil degradation products. asianpubs.org This method combines the separation power of HPLC with the specificity of mass spectrometry to trigger fraction collection, ensuring that only the compound of interest is isolated.

Once isolated, the purity of the compound is assessed, and its structure is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). asianpubs.orgresearchgate.netresearchgate.net

Development and Certification of this compound as an Analytical Reference Standard

Analytical reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical tests. The development and certification of a reference standard for this compound are crucial for its quantitative control in Tadalafil drug substance and product.

Commercial suppliers offer this compound as a reference standard. synzeal.comlgcstandards.com These standards are typically supplied with a Certificate of Analysis (CoA), which includes detailed characterization data compliant with regulatory guidelines. synzeal.com This documentation is essential for its use in analytical method development, method validation, and routine quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or during the commercial production of Tadalafil. synzeal.com

The certification process for a reference material involves rigorous testing to establish its identity, purity, and potency. This is often performed in accordance with international standards such as ISO 17034 and ISO/IEC 17025. Pharmaceutical secondary standards provide a cost-effective alternative to preparing in-house working standards for quality control laboratories.

The availability of certified reference materials for Tadalafil and its impurities, including this compound, allows pharmaceutical manufacturers to accurately monitor and control the levels of these substances in their products, ensuring they meet the required quality and safety standards. cerilliant.com

Future Research Trajectories and Methodological Innovations

Emerging Analytical Techniques for N-Desmethyl ent-Tadalafil (B138281) Research

The detection and quantification of N-Desmethyl ent-Tadalafil, often in complex matrices like dietary supplements or biological fluids, necessitate sophisticated analytical methodologies. Research has moved beyond simple screening to highly specific and sensitive techniques.

High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of Tadalafil (B1681874) and its analogues. mdpi.comnih.gov An HPLC-diode array detector (HPLC-DAD) method has been used to detect Tadalafil analogues in herbal products. nih.govcabidigitallibrary.org For greater sensitivity and structural elucidation, mass spectrometry (MS) is indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) platforms, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS), are frequently employed. nih.govresearchgate.net These methods allow for the accurate mass determination needed to identify unknown analogues and differentiate them from the parent compound. nih.govresearchgate.net For instance, LC-Q-TOF/MS was used to elucidate the structure of homotadalafil, an analogue with a similar retention time to Tadalafil. nih.govcabidigitallibrary.org

Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers faster and more efficient separations compared to conventional HPLC. researchgate.netnih.gov When coupled with Q-TOF MS, UPLC provides a powerful tool for the rapid and accurate screening of multiple phosphodiesterase-5 (PDE-5) inhibitors and their metabolites in dietary supplements. nih.gov

Immunoassays represent an emerging, high-throughput screening method. An indirect competitive enzyme-linked immunosorbent assay (icELISA) has been developed for the detection of Tadalafil and its analogues, including this compound. nih.gov This technique offers excellent sensitivity, with a reported limit of detection (LOD) in the low nanogram per milliliter range for a group of Tadalafil-like compounds. nih.govresearchgate.net The correlation between icELISA and HPLC-MS/MS results has been shown to be strong, validating its use for screening purposes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the definitive structural elucidation of new analogues, often used in conjunction with MS to confirm the exact configuration of the molecule. nih.govresearchgate.netjst.go.jp

Analytical TechniquePrincipleApplication in Tadalafil Analogue ResearchReference
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary and mobile phase.Quantitative screening of Tadalafil and its analogues in various products. mdpi.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)Combines HPLC separation with high-resolution mass analysis for accurate mass determination and structural elucidation.Identification of unknown Tadalafil analogues in adulterated herbal products. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC)Uses columns with sub-2µm particles for faster and more efficient separations than HPLC.Rapid screening for multiple PDE-5 inhibitors and their metabolites. researchgate.netnih.gov
Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA)Antigen-antibody binding competition for high-throughput screening.Group-screening of Tadalafil-like adulterants, including this compound, in supplements and drinks. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyUses magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms and the molecule's structure.Definitive structural elucidation of newly discovered Tadalafil analogues. nih.govresearchgate.net

Potential for this compound as a Research Tool

The primary application of this compound is as a chemical reference standard. synzeal.com Its availability with detailed characterization data is crucial for several quality control and regulatory applications in the pharmaceutical industry. synzeal.com

Specifically, it is used for:

Analytical Method Development (AMD): When developing new methods to test for impurities in Tadalafil active pharmaceutical ingredients (APIs) or finished products, a pure sample of the impurity is required to optimize the method's parameters.

Method Validation (AMV): this compound serves as a reference material to validate the accuracy, precision, specificity, and sensitivity of analytical methods used for routine quality control (QC). synzeal.com

Quality Control (QC): It is used as a standard in QC applications for Abbreviated New Drug Applications (ANDAs) or during the commercial production of Tadalafil to ensure that the levels of this specific impurity are below the required safety thresholds. synzeal.com

Screening for Adulterants: As an authenticated reference standard, it is essential for forensic and regulatory laboratories to identify and quantify this compound in dietary supplements and herbal products marketed for sexual enhancement. nih.govresearchgate.net

The synthesis of this compound and other analogues provides the reference materials necessary for these applications, aiding in the inspection of illegally adulterated products. jst.go.jpchemicalbook.com

Gaps in Current Knowledge Regarding this compound Research

Despite the development of robust analytical methods for its detection, significant gaps in the scientific understanding of this compound persist. The majority of existing research focuses on its identification and quantification as an impurity or an adulterant. nih.govnih.govresearchgate.net

There is a notable lack of publicly available data on the following aspects:

Pharmacological Activity: While it is an analogue of a potent PDE-5 inhibitor, the specific binding affinity of this compound to the PDE-5 enzyme and its potential inhibitory activity are not well-characterized. The stereochemistry of such compounds can significantly impact their biological potency. ontosight.ai

Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is scarce. Understanding its metabolic fate is crucial for assessing its potential impact.

Toxicological Profile: The toxicity of this compound has not been thoroughly investigated. The presence of unapproved and unstudied analogues in supplements is a public health concern, as illustrated by cases of toxicity from other sildenafil (B151) analogues like desmethyl carbodenafil. researchgate.net

The current body of knowledge is largely confined to analytical chemistry. Further research, including in vitro enzyme inhibition assays and in vivo pharmacokinetic and toxicological studies, is necessary to build a comprehensive profile of this compound. This would allow for a more complete risk assessment regarding its presence as an impurity in pharmaceuticals or as an adulterant in consumer products.

Q & A

Q. How can N-Desmethyl ent-Tadalafil be reliably differentiated from structurally similar analogs like N-Desmethyl Tadalafil or Desmethylene Tadalafil?

Methodological Answer:

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to resolve structural differences. For example, this compound (CAS 171489-03-5) and N-Desmethyl Tadalafil (CAS 171596-36-4) differ in stereochemistry and methyl group positions, which can be confirmed via NMR coupling constants and HRMS fragmentation patterns .
  • Chromatographic Separation : Optimize reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) using columns like C18 or phenyl-hexyl to distinguish retention times and fragmentation pathways .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • AOAC SMPR Guidelines : Follow AOAC Standard Method Performance Requirements (SMPR 2014.011) for phosphodiesterase inhibitors, which specify LC-MS/MS protocols with a limit of detection (LOD) ≤ 0.1 ng/mL and precision (RSD) < 15% .
  • Internal Standards : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects in plasma or tissue homogenates. Validate recovery rates (≥80%) and linearity (R² > 0.99) across physiological concentration ranges .

Q. What pharmacokinetic (PK) parameters are critical for characterizing this compound in preclinical studies?

Methodological Answer:

  • Key Metrics : Measure clearance (CL/F), volume of distribution (Vd/F), and area under the curve (AUC) using non-compartmental analysis (NCA). For example, in a study of the structurally related N-desmethyl selumetinib, dose-proportional AUC0–∞ and CL/F consistency across cohorts were validated via ANOVA (P > 0.05) .
  • Metabolite-Parent Ratios : Quantify metabolite-to-parent ratios (e.g., geometric mean 5.9–8.3% for AUC) to assess metabolic stability and potential drug-drug interactions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Combine molecular docking (e.g., using AutoDock Vina) with in vitro assays targeting pathways like PRMT5 inhibition. Validate binding affinities (ΔG ≤ −7 kcal/mol) and correlate with IC₅₀ values from cell-based assays (e.g., prostate cancer lines) .
  • Data Triangulation : Cross-reference preclinical PK/PD data with clinical observations (e.g., PSA response rates in prostate cancer trials) to identify confounding variables like metabolite interference .

Q. What statistical approaches are optimal for analyzing conflicting data on this compound’s efficacy across heterogeneous study populations?

Methodological Answer:

  • Meta-Analysis Frameworks : Apply Cochrane Handbook guidelines to aggregate data from diverse cohorts. Use random-effects models to account for heterogeneity (I² > 50%) and subgroup analyses (e.g., by CYP3A4 genotype) to identify outliers .
  • Sensitivity Analysis : Test robustness by excluding studies with high bias risk (e.g., unblinded trials) and recalculating pooled hazard ratios (HR) for survival endpoints .

Q. How should preclinical models be optimized to evaluate this compound’s safety profile?

Methodological Answer:

  • Toxicology Protocols : Follow Investigator’s Brochure (IB) guidelines for non-clinical studies, including 28-day repeat-dose toxicity tests in rodents (e.g., Sprague-Dawley rats) with histopathological endpoints (e.g., hepatic/renal toxicity) .
  • Seizure Risk Assessment : Monitor CNS activity via electroencephalography (EEG) in models prone to drug-induced seizures, as seen with enzalutamide (0.6% incidence in clinical trials) .

Q. What methodologies are recommended to study metabolite-mediated interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

  • In Vitro CYP Inhibition Assays : Use human liver microsomes (HLMs) to quantify IC₅₀ values for CYP3A4/2C8 inhibition. Compare metabolic stability (t₁/₂) in HLMs ± selective inhibitors (e.g., ketoconazole for CYP3A4) .
  • Pharmacokinetic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate drug-drug interaction risks, incorporating metabolite clearance pathways and enzyme saturation kinetics .

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